2-N-(3-bromophenyl)pyridine-2,3-diamine
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Overview
Description
2-N-(3-bromophenyl)pyridine-2,3-diamine is an organic compound with the molecular formula C11H10BrN3. It belongs to the class of phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(3-bromophenyl)pyridine-2,3-diamine typically involves the reaction of 3-bromobenzonitrile with 2,3-diaminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic aromatic substitution, where the amino groups of the 2,3-diaminopyridine attack the bromine-substituted benzene ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-N-(3-bromophenyl)pyridine-2,3-diamine undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted phenylpyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-N-(3-bromophenyl)pyridine-2,3-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-N-(3-bromophenyl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-N-(3-bromophenyl)pyridine-2,3-diamine can be compared with other similar compounds, such as:
N2-(4-bromophenyl)pyridine-2,3-diamine: Similar structure but with the bromine atom at the 4-position instead of the 3-position.
2,3-Pyridinediamine: Lacks the bromophenyl group, making it less complex and potentially less versatile.
Phenylpyridines: A broader class of compounds with varying substituents on the phenyl and pyridine rings.
Properties
Molecular Formula |
C11H10BrN3 |
---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
2-N-(3-bromophenyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C11H10BrN3/c12-8-3-1-4-9(7-8)15-11-10(13)5-2-6-14-11/h1-7H,13H2,(H,14,15) |
InChI Key |
SLYVUICHAQBXSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=C(C=CC=N2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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